1,2-Bis(4-chlorophenyl)-2-hydroxyethanone
Overview
Description
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone is an organic compound with the molecular formula C14H10Cl2O2 It is a derivative of ethanone, where two 4-chlorophenyl groups are attached to the carbonyl carbon, and a hydroxyl group is attached to the adjacent carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 4-chlorophenylmagnesium bromide (Grignard reagent) in the presence of a suitable solvent such as diethyl ether. The reaction proceeds via the formation of an intermediate, which upon hydrolysis yields the desired product.
Another method involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylacetic acid in the presence of a base such as sodium hydroxide. The reaction mixture is then acidified to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 1,2-Bis(4-chlorophenyl)ethane-1,2-dione.
Reduction: The carbonyl group can be reduced to form 1,2-Bis(4-chlorophenyl)ethanol.
Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 1,2-Bis(4-chlorophenyl)ethane-1,2-dione.
Reduction: 1,2-Bis(4-chlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Bis(4-chlorophenyl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine insecticide with similar structural features.
1,2-Bis(4-chlorophenyl)ethane-1,2-dione: An oxidation product of 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone.
1,2-Bis(4-chlorophenyl)ethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and carbonyl functional groups, which allow it to undergo a wide range of chemical reactions. Its structural similarity to other organochlorine compounds also makes it an interesting subject for comparative studies in terms of reactivity and biological activity.
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCXPESOPEKJXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)C2=CC=C(C=C2)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277014 | |
Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-20-0 | |
Record name | Benzoin,4'-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoin,4'-dichloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Bis(4-chlorophenyl)-2-hydroxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.